molecular formula C8H9NO4S B6598032 2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1030012-66-8

2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B6598032
CAS No.: 1030012-66-8
M. Wt: 215.23 g/mol
InChI Key: GEFJGOORQIAAPN-UHFFFAOYSA-N
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Description

2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the thiazole ring, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-4-methylthiazolidine-5-carboxylate. This intermediate is then oxidized to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.

Scientific Research Applications

2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-(ethoxycarbonyl)-4-methylthiazole: Lacks the carboxylic acid group, resulting in different reactivity and applications.

    4-methyl-1,3-thiazole-5-carboxylic acid: Lacks the ethoxycarbonyl group, affecting its solubility and chemical properties.

    2-(methoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in reactivity and applications.

Uniqueness

2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

2-ethoxycarbonyl-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-3-13-8(12)6-9-4(2)5(14-6)7(10)11/h3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFJGOORQIAAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030012-66-8
Record name 2-(ethoxycarbonyl)-4-methylthiazole-5-carboxylic acid
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